(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 847379-23-1
VCID: VC11900402
InChI: InChI=1S/C22H21NO7/c1-26-15-4-3-14(18(12-15)27-2)11-20-21(24)17-6-5-16(13-19(17)30-20)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-11-
SMILES: COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC
Molecular Formula: C22H21NO7
Molecular Weight: 411.4 g/mol

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

CAS No.: 847379-23-1

Cat. No.: VC11900402

Molecular Formula: C22H21NO7

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate - 847379-23-1

Specification

CAS No. 847379-23-1
Molecular Formula C22H21NO7
Molecular Weight 411.4 g/mol
IUPAC Name [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Standard InChI InChI=1S/C22H21NO7/c1-26-15-4-3-14(18(12-15)27-2)11-20-21(24)17-6-5-16(13-19(17)30-20)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-11-
Standard InChI Key YOVVKOAOTCJJOO-JAIQZWGSSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC
SMILES COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC
Canonical SMILES COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC

Introduction

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that belongs to the class of benzofurans and esters. This compound is notable for its unique molecular structure and potential applications in medicinal chemistry and materials science. The presence of functional groups such as morpholines and benzofurans contributes to its biological significance, as these groups are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis and Reaction Conditions

The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves the condensation of specific aromatic aldehydes with morpholine derivatives. The reaction conditions, including temperature, solvent, and catalysts, must be carefully optimized to achieve high yields and purity. Solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid are commonly used to enhance reaction efficiency.

Biological Activities and Potential Applications

Benzofurans, including (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate, are known for their diverse biological activities. These compounds have shown potential in medicinal chemistry due to their anti-inflammatory and anticancer properties. The presence of methoxy groups further enhances the compound's reactivity and biological interactions.

Characterization and Analytical Techniques

Characterization of (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate involves various analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods are essential for confirming the structure and purity of the compound post-synthesis.

Mechanism of Action and Future Research Directions

The mechanism of action for compounds like (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate often involves interactions at the molecular level with biological targets. Quantitative structure-activity relationship (QSAR) studies can provide insights into how variations in structure affect biological activity, guiding future modifications for enhanced efficacy.

Future research should focus on exploring the compound's biological activities in more detail, optimizing its synthesis for better yields, and investigating its potential applications in medicinal chemistry and materials science. Additionally, studying the effects of structural modifications on biological activity could lead to the development of more effective derivatives.

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